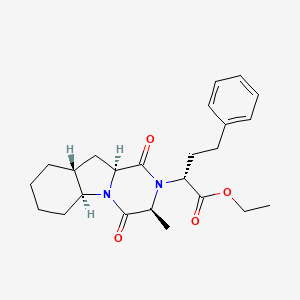
Epitestosterone-1,16,16,17-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Stable isotope labeled (deuterated) internal standard for Testosterone metabolite
Scientific Research Applications
Antiandrogenic Properties
Epitestosterone, a normal constituent of human plasma and urine, exhibits antiandrogenic properties. It prevents testosterone-induced changes in body weight and organ weights in castrated male mice and competes with androgens for receptor binding in rat prostate cytosol. Additionally, it inhibits the activity of 5 alpha-reductase, an enzyme involved in testosterone metabolism, suggesting its role as an efficient inhibitor and a weak antiandrogen (Ľ. Stárka, M. Bičı́ková, & R. Hampl, 1989).
Influence on Androgen-Dependent Organs
In vivo experiments on castrated male mice demonstrated that epitestosterone counteracts the action of testosterone on androgen-dependent organs. This effect is attributed to its binding to androgen receptors, inhibiting 5 alpha-reductase activity, and weak antigonadotropic activity. These findings indicate its potential role in regulating androgenic activities (Ľ. Stárka, R. Hampl, M. Bičı́ková, R. Jelínek, & M. Doskočil, 1991).
Effects on Testicular Development
In studies involving chemically castrated rats, epitestosterone replacement restored developmental parameters like anogenital distance and testicular weight, which were reduced by chemical castration. It modulates the expression of the nuclear androgen receptor and affects testosterone signaling in Sertoli cells, indicating its significant impact on genital development and testosterone's non-classical response in castrated rats (F. C. Cavalari et al., 2017).
Nonclassical Actions on Sertoli Cells
Epitestosterone has similar nonclassical actions on Sertoli cell membranes as testosterone, affecting membrane potential and calcium uptake. This indicates that epitestosterone operates via a nonclassical signaling pathway independent of the intracellular androgen receptor, highlighting its unique role in cellular signaling mechanisms (A. D. de Castro et al., 2012).
Inhibition of Steroidogenic Enzymes
Epitestosterone inhibits important steroidogenic enzymes like 17 alpha-hydroxylase and C17,20-lyase in human testis. This competitive inhibition affects steroid hormone biosynthesis, suggesting its potential therapeutic application in conditions associated with excess androgen production (M. Bičı́ková, R. Hampl, M. Hill, & Ľ. Stárka, 1993).
Role in Pregnancy and Parturition
In the plasma of pregnant goats, epitestosterone levels increased before parturition and dropped postpartum. Its secretion by the uterus suggests its involvement in the regulation of placental enzyme activities and hormonal changes during pregnancy (A. Flint & P. V. Burrow, 1979).
properties
Product Name |
Epitestosterone-1,16,16,17-d4 |
|---|---|
Molecular Formula |
C19H24D4O2 |
Molecular Weight |
292.45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



